2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde
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Overview
Description
2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzyl ether group, a bromine atom, and an iodine atom attached to a benzene ring with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Compounds like “2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde” often interact with proteins or enzymes in the body, which can influence various biological processes. The specific target would depend on the exact structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its target through various mechanisms, such as binding to an active site, causing a conformational change in the target protein, or modulating the target’s activity .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its target. For example, it could influence metabolic pathways, signal transduction pathways, or other cellular processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction or gene expression .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Additionally, the compound’s stability and activity could be affected by storage conditions and shelf life .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution: The bromine and iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 2-(Benzyloxy)-5-bromo-3-iodobenzoic acid.
Reduction: 2-(Benzyloxy)-5-bromo-3-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-bromo-3-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of iodine.
2-(Benzyloxy)-5-bromo-3-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of iodine.
2-(Benzyloxy)-5-bromo-3-methylbenzaldehyde: Similar structure but with a methyl group instead of iodine.
Uniqueness
2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns compared to its analogs. The combination of these halogens with the benzyloxy and aldehyde groups makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
5-bromo-3-iodo-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXBTLGKTPITQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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